1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine
Description
Chemical Identity and Nomenclature
1-(1-Methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine is a bis(indolyl)methane derivative characterized by two 1-methylindole moieties linked via a methanamine bridge. Its systematic IUPAC name reflects the substitution pattern: the indole rings are methylated at the 1-position, with one indole unit bonded to a methylene group (-CH2-) that connects to the nitrogen of the methanamine group.
Table 1: Key chemical identifiers
| Property | Value |
|---|---|
| CAS Number | 1291485-99-8 |
| Molecular Formula | C20H21N3 |
| Molecular Weight | 303.4 g/mol |
| Synonyms | Bis((1-methyl-1H-indol-5-yl)methyl)amine; N,N-bis[(1-methyl-1H-indol-5-yl)methyl]amine |
The compound’s structure features two planar indole aromatic systems, each with a methyl group at the nitrogen atom (1-position) and a methylene substituent at the 5-position. The methanamine bridge (-CH2-NH-CH2-) facilitates conformational flexibility, which may influence its intermolecular interactions.
Historical Context in Bis(indolyl)methane Research
Bis(indolyl)methanes have been studied since the late 19th century, with early interest in natural products like violacein, a violet pigment isolated from Chromobacterium violaceum. Synthetic bis(indolyl)methanes gained prominence in the 20th century due to their structural resemblance to bioactive alkaloids. For example, staurosporine, a bis(indole) alkaloid, emerged as a potent kinase inhibitor in the 1970s, spurring interest in related synthetic analogs.
The synthesis of this compound aligns with efforts to modify indole scaffolds for enhanced bioactivity. A 2015 patent highlighted bis(indolyl)methane derivatives for their ability to inhibit basal cell mitosis, suggesting therapeutic potential in glomerulonephritis. This compound’s methyl substitutions at the 1- and 5-positions may optimize steric and electronic properties for target binding, a strategy informed by earlier structure-activity relationship (SAR) studies.
Biological and Industrial Relevance of Indole Derivatives
Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and drugs. For instance, serotonin and melatonin regulate neurological processes, while sunitinib (an indole-based tyrosine kinase inhibitor) treats cancers. Bis(indolyl)methanes, including this compound, exhibit diverse bioactivities:
- Antiproliferative Effects : Derivatives inhibit mitosis by disrupting tubulin polymerization or kinase signaling.
- Antimicrobial Activity : Some bis(indolyl)methanes disrupt bacterial membranes or biofilm formation.
- Anti-inflammatory Action : Modulation of NF-κB or COX-2 pathways has been reported.
Industrially, indole derivatives serve as intermediates in agrochemicals, dyes, and polymers. Taoka Chemical Co. emphasizes their role in synthesizing pharmaceuticals and specialty materials, leveraging substitutions to tune reactivity. The methanamine bridge in this compound may enhance solubility, making it a versatile building block for further functionalization.
Properties
IUPAC Name |
1-(1-methylindol-5-yl)-N-[(1-methylindol-5-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-22-9-7-17-11-15(3-5-19(17)22)13-21-14-16-4-6-20-18(12-16)8-10-23(20)2/h3-12,21H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHYNBFYSXFDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNCC3=CC4=C(C=C3)N(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 958888-24-9 |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 0.45 |
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Specifically, the indole moiety is known to influence several pathways related to apoptosis and cell cycle regulation.
Apoptotic Pathways
Studies have shown that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways. For instance, compounds exhibiting structural similarities have demonstrated dose-dependent apoptosis in cancer cell lines such as HeLa and MCF-7 .
Biological Activity
The biological activity of this compound can be summarized based on various studies:
Anticancer Activity
In vitro studies have evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induction of apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest at G2/M phase |
| HT-29 | 0.86 | Inhibition of tubulin polymerization |
These findings suggest that the compound may function similarly to colchicine, a known microtubule inhibitor .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological properties. The interaction with serotonin receptors has been noted, which could imply potential applications in treating mood disorders or neurodegenerative diseases.
Case Studies
Several case studies highlight the effectiveness of indole derivatives in clinical settings:
- Study on HeLa Cells : A study demonstrated that a structurally similar compound induced significant apoptosis through mitochondrial pathways, leading to reduced viability in cervical cancer cells .
- MCF-7 and HT-29 Evaluation : Another investigation reported that compounds with similar structural characteristics exhibited potent antiproliferative effects against breast and colon cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the indole ring significantly impact biological activity. For example:
- Methyl Substituents : The presence of methyl groups enhances lipophilicity, improving cellular uptake.
- Functional Groups : Variations in functional groups attached to the indole ring can alter binding affinity to biological targets, thus modulating efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that derivatives of indole compounds can exhibit neuroprotective properties, making this compound a candidate for further exploration in drug development targeting conditions such as Alzheimer's disease and Parkinson's disease.
Neuropharmacology
Studies have shown that compounds similar to 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine interact with neurotransmitter systems. This interaction can modulate the release of serotonin and dopamine, which are critical in mood regulation and cognitive functions. Such properties suggest that this compound could be useful in developing antidepressants or anxiolytics.
Biochemical Research
The compound's ability to act as a ligand for various receptors makes it a valuable tool in biochemical research. It can be utilized to study receptor dynamics and signaling pathways, providing insights into cellular processes and disease mechanisms.
Case Studies and Research Findings
Several studies have explored the applications of indole derivatives:
- Neuroprotective Effects: A study published in the Journal of Medicinal Chemistry highlighted that indole derivatives exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This suggests potential applications for treating neurodegenerative diseases .
- Antidepressant Activity: Research demonstrated that certain indole compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms . This aligns with the pharmacological profile expected from this compound.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Dimeric vs. Monomeric Structures: The target compound’s dimeric architecture may enhance binding avidity through multivalent interactions, a feature absent in monomeric analogues like (1-Methyl-1H-indol-5-yl)methanamine .
Amine Functionality : Primary amines (target compound) favor hydrogen bonding and protonation at physiological pH, whereas tertiary amines (e.g., N,N-Dimethyl derivatives) exhibit higher lipophilicity and altered pharmacokinetics .
Substituent Effects : C5-substituted indoles (target, BW723C86) show receptor specificity, while C3-substituted derivatives (e.g., gramine analogues) may target different binding pockets .
Preparation Methods
Reductive Amination Approach Using 1-Methyl-1H-indole-5-carboxaldehyde
One of the principal methods to synthesize this compound is through a two-step reductive amination process starting from 1-methyl-1H-indole-5-carboxaldehyde:
Step 1: Formation of the imine intermediate
1-methyl-1H-indole-5-carboxaldehyde is reacted with methylamine in anhydrous methanol. Triethylamine is often used as a base to facilitate the reaction. The mixture is stirred for approximately 3 hours at room temperature to form the corresponding imine or Schiff base intermediate.Step 2: Reduction of the imine to the amine
Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding tertiary amine. The reaction is typically carried out overnight at room temperature. After the reduction, aqueous work-up with sodium hydroxide and organic extraction yields the target compound.Yield and Purification
This method affords the product in moderate yields (~45%) as an orange oil. Purification is generally achieved by standard extraction and drying over magnesium sulfate, followed by concentration under reduced pressure.Spectroscopic Data
The product shows characteristic ^1H NMR signals consistent with the indole aromatic protons and methyl substituents, confirming the structure.
| Step | Reagents/Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-methyl-1H-indole-5-carboxaldehyde, methylamine, triethylamine, methanol | 3 hours | - | Imine formation |
| 2 | Sodium borohydride, methanol | Overnight | 45 | Reduction to tertiary amine |
| Work-up | Sodium hydroxide, ethyl acetate extraction | - | - | Purification |
Reference: ChemicalBook synthesis data
Microflow Reactor Technology for Nucleophilic Substitution on Indole Derivatives
Recent advances have demonstrated the use of microflow reactor technology to prepare indole derivatives involving nucleophilic substitution at the α-position of the indole ring, which is relevant for the synthesis of compounds with indolylmethylamine linkages.
-
- Generation of highly reactive (1H-indol-3-yl)methyl electrophiles in situ under mild conditions (25 °C) and very short reaction times (milliseconds).
- Suppression of undesired side reactions such as dimerization and oligomerization by precise control of reaction parameters.
- Applicable to a variety of nucleophiles including nitrogen nucleophiles, enabling the formation of tertiary amines analogous to the target compound.
Process Summary
The method involves halogenation or sulfonylation of stable indole-3-methanol derivatives to generate electrophilic intermediates, which then undergo rapid nucleophilic substitution with amines in a microflow reactor.-
- High selectivity and yield due to rapid reaction and minimal side reactions.
- Mild reaction conditions prevent decomposition of sensitive intermediates.
- Adaptability to various indole analogues and nucleophiles.
| Parameter | Description |
|---|---|
| Electrophile generation | In situ halogenation/sulfonylation of indole-3-methanol |
| Nucleophile | Amines (including methylamines) |
| Reaction temperature | 25 °C |
| Reaction time | 0.02–0.1 seconds |
| Reactor type | Microflow reactor |
| Yield range | Up to 77% for nucleophilic substitution products |
- Outcome
This approach enables the rapid and efficient synthesis of indolylmethylamines, including compounds structurally related to 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine, with improved control over reaction pathways.
Reference: Nature Communications, 2023
Tandem Synthesis via Three-Component Coupling Catalyzed by Iridium Complexes
Another sophisticated approach involves the tandem synthesis of N-methylated tertiary amines through three-component coupling of carbonyl compounds, amines, and methanol using iridium-based catalysts.
-
- Combine amine (e.g., 1-methyl-1H-indole-5-ylmethylamine), aldehyde, and methanol in the presence of an iridium catalyst and cesium carbonate base.
- Heat the reaction mixture at approximately 100 °C for 16 hours under an inert atmosphere.
- After completion, the product is purified by column chromatography.
-
- The reaction proceeds via initial imine formation followed by catalytic hydrogenation facilitated by the iridium hydride species.
- This method allows for selective N-methylation and formation of tertiary amines with high purity.
-
- Yields vary depending on substrates but are generally good.
- Purification is achieved by silica gel chromatography using ethyl acetate/hexane mixtures.
| Step | Conditions | Duration | Notes |
|---|---|---|---|
| Mixing and catalysis | Amine, aldehyde, methanol, Ir catalyst, Cs2CO3, 100 °C | 16 hours | Tandem imine formation and reduction |
| Purification | Column chromatography (EtOAc/hexane) | - | Isolation of tertiary amine |
Reference: Royal Society of Chemistry supplementary data
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 1-methyl-1H-indole-5-carboxaldehyde, methylamine | Triethylamine, NaBH4, methanol, room temperature | ~45 | Simple, straightforward | Moderate yield, longer reaction time |
| Microflow Nucleophilic Substitution | Indole-3-methanol derivatives, amines | Halogenation/sulfonylation, microflow reactor, 25 °C, milliseconds | Up to 77 | Rapid, mild conditions, high selectivity | Requires specialized equipment |
| Tandem Three-Component Coupling | Amines, aldehydes, methanol | Iridium catalyst, Cs2CO3, 100 °C, 16 h | Good | One-pot, catalytic, selective | High temperature, long reaction time |
Research Findings and Notes
Attempts to reproduce some classical preparations of indolylmethyl halides have failed, leading to structural revisions of some reported compounds, emphasizing the need for reliable synthetic protocols.
Microflow technology is a significant advancement, enabling the handling of highly reactive intermediates that are otherwise unstable in batch processes, thus improving yields and purity.
Reductive amination remains a practical and accessible method for laboratory-scale synthesis but may require optimization for yield improvement.
Catalytic tandem methods provide efficient routes for complex tertiary amines, with mechanistic studies supporting the formation of key intermediates and the role of catalysts.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine?
The compound can be synthesized via reductive amination or Mannich-type reactions. For example, a related indole derivative was prepared by reacting an indole precursor with dimethylamine and formaldehyde in glacial acetic acid, yielding a product confirmed by ¹H NMR (acetone-d₆, δ 2.19 ppm for N(CH₃)₂) and ¹³C NMR . Similar protocols using acetic acid as a solvent and optimizing stoichiometry of amine/aldehyde reagents are recommended for this compound.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for indole H2/H4/H6/H7), methylene bridges (δ 3.5–4.0 ppm for CH₂N), and N-methyl groups (δ 2.1–2.4 ppm) .
- IR Spectroscopy : Confirm N-H stretches (~3200 cm⁻¹) and C-N vibrations (~1270 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., calculated m/z for C₂₁H₂₂N₄: ~338.18) .
Q. What are the recommended handling and storage protocols for this compound?
Q. What physicochemical properties are critical for experimental design?
While specific data for this compound are limited, analogous indole derivatives exhibit:
- LogP : ~2.5–3.0 (predicting moderate lipophilicity) .
- Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays .
- Stability : Susceptible to oxidation; add antioxidants (e.g., BHT) to stock solutions .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as receptor binding or enzyme inhibition?
- Radiosensitization Assays : Test in cancer cell lines (e.g., HT-29) using clonogenic survival assays post-irradiation. Indole derivatives have shown radiosensitization via ROS modulation .
- Targeted Screening : Use SPR (surface plasmon resonance) or fluorescence polarization to assess binding to serotonin receptors (5-HT) or kinases, given structural similarity to Gramine .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the methyl groups on the indole rings or the methanamine linker. For example, replacing N-methyl with bulkier substituents (e.g., ethyl, isopropyl) could alter receptor affinity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like 5-HT receptors .
Q. How can analytical methods be validated for quantifying this compound in biological matrices?
- HPLC : Use a C18 column with UV detection (λ = 280 nm for indole chromophores). Validate linearity (0.1–50 µg/mL), recovery (>85%), and precision (RSD <5%) .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) transitions (e.g., m/z 338 → 121 for quantification) with deuterated internal standards .
Q. What conditions accelerate decomposition, and how can stability be assessed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC .
- Kinetic Stability : Calculate t₁/₂ in PBS (pH 7.4) at 37°C to simulate physiological conditions .
Q. How should contradictory data in pharmacological studies be resolved?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
